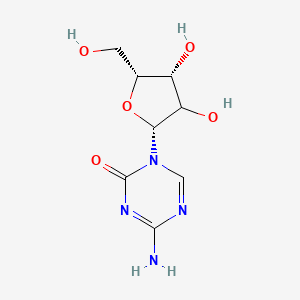

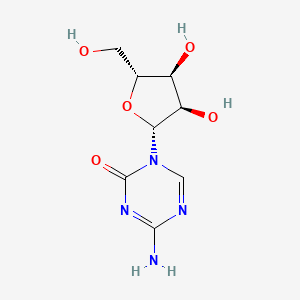

5-Aza-xylo-cytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5?,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-WGDKFINWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of 5-Aza-xylo-cytidine: A Technical Guide Based on its Well-Studied Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct, in-depth research on the specific mechanism of action of 5-Aza-xylo-cytidine is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the extensively studied and structurally similar cytosine analogs, 5-Azacytidine (5-aza-C) and 5-Aza-2'-deoxycytidine (5-aza-CdR). The principles of DNA methyltransferase inhibition and subsequent cellular consequences detailed herein are well-established for these analogs and are presumed to be the primary modes of action for this compound.

Introduction: The Azacitidine Family and Epigenetic Modulation

The family of 5-azacytidine analogs represents a cornerstone in the field of epigenetic therapy, particularly in the context of hematological malignancies.[1][2] These nucleoside analogs exert their primary therapeutic effects by targeting DNA methylation, a fundamental epigenetic mechanism that governs gene expression without altering the underlying DNA sequence.[3][4] Aberrant DNA hypermethylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[5] By reversing this pathological hypermethylation, 5-azacytidine and its congeners can reactivate these silenced genes, leading to anti-tumor effects.[6] This technical guide will delve into the core mechanisms of action of these agents, providing a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of DNA Methyltransferases

The central mechanism of action for 5-azacytidine analogs is the irreversible inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[3]

Cellular Uptake and Metabolism

Following administration, 5-azacytidine analogs are transported into the cell via nucleoside transporters. Inside the cell, they are phosphorylated to their active triphosphate forms. 5-Azacytidine is converted to 5-aza-cytidine-triphosphate and can be incorporated into both RNA and DNA, while 5-Aza-2'-deoxycytidine is converted to 5-aza-deoxycytidine-triphosphate and is incorporated exclusively into DNA.[5][7]

Incorporation into DNA and Covalent Trapping of DNMTs

During DNA replication, the triphosphate forms of these analogs are incorporated into the newly synthesized DNA strand in place of cytosine.[7][8] The presence of a nitrogen atom at the 5-position of the pyrimidine ring is the key structural feature that endows these molecules with their potent inhibitory activity.[5] When a DNMT enzyme attempts to methylate the 5-position of the incorporated azacytosine, the enzymatic reaction is aborted, leading to the formation of a stable, covalent adduct between the DNMT and the DNA.[5][8] This covalent trapping effectively sequesters and depletes the cell of active DNMT enzymes, particularly the maintenance methyltransferase DNMT1.[6][9]

Figure 1: Covalent trapping of DNMT1 by 5-azacytidine analogs.

Downstream Cellular Consequences

The inhibition of DNMTs and subsequent DNA hypomethylation trigger a cascade of cellular events that contribute to the anti-neoplastic activity of 5-azacytidine analogs.

Reactivation of Silenced Genes

The primary consequence of DNA hypomethylation is the reactivation of previously silenced genes, including tumor suppressor genes that control cell cycle progression, apoptosis, and differentiation.[4][6] This re-expression of critical regulatory proteins can halt uncontrolled cell proliferation and induce a more differentiated, less malignant phenotype.[4]

Induction of DNA Damage Response

The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, leading to the activation of DNA damage response pathways.[10] This can result in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[1] Key proteins involved in the DNA damage response, such as ATM, ATR, and CHK1, are activated following treatment with these agents.[10]

Figure 2: Induction of the DNA damage response pathway.

Effects on Chromatin Structure

Beyond DNA demethylation, 5-azacytidine analogs can also induce changes in chromatin structure.[11] Treatment can lead to chromatin decondensation, making the DNA more accessible to transcription factors and further promoting gene expression.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 5-Azacytidine and 5-Aza-2'-deoxycytidine, which can serve as a reference for the expected activity of this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 4.08 ± 0.61 | 24 | [12] |

| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 3.18 ± 0.50 | 48 | [12] |

| HCT-116 (Colon Cancer) | 5-Azacytidine | 2.18 ± 0.33 | 24 | [12] |

| HCT-116 (Colon Cancer) | 5-Azacytidine | 1.98 ± 0.29 | 48 | [12] |

| HL-60 (Leukemia) | 5-Azacytidine | 0.29 | - | [13] |

Table 2: Effects on Apoptosis

| Cell Line | Compound | Concentration (µM) | Exposure Time (h) | Apoptosis Induction | Reference |

| HCT-116 | 5-Aza-2'-deoxycytidine | 4.08 | 24 | Significant increase | [12] |

| HCT-116 | 5-Aza-2'-deoxycytidine | 3.18 | 48 | Significant increase | [12] |

| HCT-116 | 5-Azacytidine | 2.18 | 24 | Significant increase | [12] |

| HCT-116 | 5-Azacytidine | 1.98 | 48 | Significant increase | [12] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the 5-azacytidine analog for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis.

Methodology:

-

Treat cells with the desired concentration of the 5-azacytidine analog for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[12]

Western Blot Analysis for DNMT1 Levels

Objective: To assess the depletion of DNMT1 protein.

Methodology:

-

Treat cells with the 5-azacytidine analog for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[5]

Figure 3: General experimental workflow for in vitro studies.

Conclusion and Future Directions

While direct experimental evidence for this compound is sparse, its structural similarity to 5-Azacytidine and 5-Aza-2'-deoxycytidine strongly suggests a conserved mechanism of action centered on the inhibition of DNA methyltransferases. This leads to the reactivation of tumor suppressor genes, induction of a DNA damage response, and ultimately, anti-cancer effects. The provided data and protocols for its well-characterized analogs offer a robust framework for initiating research into the specific activities of this compound. Future studies should focus on directly assessing its incorporation into DNA, its potency in depleting DNMTs, and its efficacy in various cancer models to fully elucidate its therapeutic potential. The subtle structural differences in the sugar moiety may influence its cellular uptake, metabolic activation, and incorporation efficiency, warranting dedicated investigation.

References

- 1. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene Reactivation by 5-Aza-2′-Deoxycytidine–Induced Demethylation Requires SRCAP–Mediated H2A.Z Insertion to Establish Nucleosome Depleted Regions | PLOS Genetics [journals.plos.org]

- 9. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. mdpi.com [mdpi.com]

5-Aza-xylo-cytidine as a DNA Methyltransferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer. The development of inhibitors targeting DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation, represents a promising therapeutic strategy. This technical guide provides an in-depth overview of 5-Aza-xylo-cytidine as a potential DNA methyltransferase inhibitor. Due to the limited direct experimental data on this compound, this document leverages the extensive research on its close structural analogs, 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (5-Aza-CdR), to infer its mechanism of action and potential applications. This guide covers the fundamental mechanism of action, cellular pathways, quantitative data on analogous compounds, and detailed experimental protocols relevant to the study of this class of inhibitors.

Introduction to 5-Aza-cytidine Analogs as DNMT Inhibitors

5-Azacytidine and its deoxy derivative, 5-Aza-2'-deoxycytidine, are nucleoside analogs that have been extensively studied and are used in the treatment of certain hematological malignancies.[1][2] These compounds function as mechanism-based inhibitors of DNA methyltransferases. Their structural similarity to cytidine allows for their incorporation into RNA (for 5-Azacytidine) and/or DNA (for both analogs after conversion to the deoxy form).[3]

This compound: A Structural Perspective

This compound is a stereoisomer of 5-Azacytidine, differing in the configuration of the hydroxyl group at the 2' position of the sugar moiety. While direct experimental evidence for its activity as a DNMT inhibitor is scarce in publicly available literature, its structural similarity to 5-Azacytidine suggests that it is likely to follow a similar metabolic path and exert a comparable mechanism of action. The core 5-azacytosine ring is the key pharmacophore responsible for DNMT inhibition. Therefore, it is hypothesized that this compound, upon cellular uptake and phosphorylation, would also be incorporated into DNA and subsequently inhibit DNMTs.

Mechanism of Action: Covalent Trapping of DNMTs

The primary mechanism by which 5-Aza-cytidine analogs inhibit DNA methylation is through the formation of a covalent adduct with DNA methyltransferases.[1][4]

-

Cellular Uptake and Metabolism: 5-Aza-cytidine analogs are transported into the cell via nucleoside transporters.[3] Inside the cell, 5-Azacytidine is phosphorylated to its triphosphate form and can be incorporated into RNA. A portion is also converted to the deoxyribonucleoside triphosphate by ribonucleotide reductase, allowing for its incorporation into DNA. 5-Aza-2'-deoxycytidine is directly phosphorylated and incorporated into DNA.[5]

-

Incorporation into DNA: During DNA replication, the 5-aza-cytosine base is incorporated in place of cytosine.

-

DNMT Recognition and Covalent Bond Formation: DNA methyltransferase 1 (DNMT1), the maintenance methyltransferase, recognizes the hemimethylated DNA containing the 5-aza-cytosine. In the normal methylation process, a cysteine residue in the active site of DNMT attacks the 6th carbon of the cytosine ring, and a methyl group is transferred from S-adenosylmethionine (SAM) to the 5th carbon.

-

Irreversible Inhibition: With 5-aza-cytosine, the nitrogen atom at the 5th position of the ring prevents the resolution of the covalent intermediate. This results in the irreversible trapping of the DNMT enzyme on the DNA strand.[1][4]

-

Enzyme Degradation and DNA Hypomethylation: The trapped DNMT-DNA adduct is recognized by the cellular machinery as DNA damage, leading to the proteasomal degradation of the DNMT protein.[4] The depletion of active DNMTs during subsequent rounds of DNA replication leads to a passive, global demethylation of the genome.

Cellular Signaling Pathways Affected

The cellular response to 5-Aza-cytidine analogs is complex and involves multiple signaling pathways, primarily revolving around the DNA damage response.

p53-Dependent Apoptosis and Cell Cycle Arrest:

The formation of DNMT-DNA adducts is recognized as a form of DNA damage, which can trigger the p53 signaling pathway.[6][7][8]

-

DNA Damage Sensing: The stalled replication forks and the presence of the bulky DNMT-DNA adducts activate DNA damage sensors.

-

p53 Activation: This leads to the phosphorylation and stabilization of the tumor suppressor protein p53.

-

Downstream Effects: Activated p53 transcriptionally upregulates several target genes, including:

The induction of apoptosis is a critical component of the anti-tumor activity of these compounds.[6][9]

Quantitative Data for 5-Aza-cytidine Analogs

The following tables summarize the in vitro cytotoxic and DNMT inhibitory activities of 5-Azacytidine and 5-Aza-2'-deoxycytidine in various cancer cell lines. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: IC50 Values for Cell Viability

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| 5-Azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | MTT |

| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | MTT | |

| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | MTT | |

| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 | MTT | |

| SKM-1 | Myelodysplastic Syndrome | ~0.8 | 24 | MTT | |

| MCF7 | Breast Cancer | ~5-10 | 24-48 | MTT | |

| 5-Aza-2'-deoxycytidine | HCT116 | Colon Cancer | ~0.0025 | 24 | DNMT1 Degradation |

| SW620 | Colon Cancer | ~0.025 | 24 | DNMT1 Degradation |

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure duration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DNMT inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (or analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[10]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Methylation Analysis (Bisulfite Sequencing)

This is the gold standard method for determining the methylation status of specific CpG sites.

Materials:

-

Genomic DNA from treated and untreated cells

-

Bisulfite conversion kit

-

PCR primers specific for the bisulfite-converted DNA of the target region

-

Taq polymerase and PCR reagents

-

Gel electrophoresis equipment

-

DNA sequencing service or instrument

Procedure:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound and control cells.

-

Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[12][13]

-

PCR Amplification: Amplify the target region from the bisulfite-converted DNA using specific primers. These primers are designed to distinguish between methylated and unmethylated sequences.

-

Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing.

-

Data Analysis: Align the sequencing results with the reference sequence. Unmethylated cytosines will appear as thymines in the sequence, while methylated cytosines will remain as cytosines. Quantify the methylation level at each CpG site.[12]

References

- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and cytotoxicity of 5-azacytidine in cultured Novikoff rat hepatoma and P388 mouse leukemia cells and their enhancement by preincubation with pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Azacytidine Promotes an Inhibitory T-Cell Phenotype and Impairs Immune Mediated Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The absence of p53 is critical for the induction of apoptosis by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. 2.2. MTT Assays [bio-protocol.org]

- 12. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 13. Bisulfite genomic sequencing to uncover variability in DNA methylation: Optimized protocol applied to human T cell differentiation genes | Inmunología [elsevier.es]

The Biological Activity of 5-Aza-xylo-cytidine and its Analogs: An In-depth Technical Guide

A Note on 5-Aza-xylo-cytidine: Scientific literature contains very limited specific data on the biological activity of this compound. Available research primarily consists of its classification as a purine nucleoside analog and a single study indicating that the substitution of the ribofuranosyl moiety with a β-d-xylopyranosyl group, as in this compound, leads to a significant decrease in antiproliferative activity in HL-60 leukemia cells. Due to this scarcity of specific information, this guide will provide a comprehensive overview of the biological activities of the closely related and extensively studied 5-aza nucleoside analogs, 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (Decitabine, 5-Aza-CdR) . These compounds are considered representative of the class and their mechanisms of action are well-documented.

Core Mechanism of Action: DNA Methyltransferase Inhibition

5-Azacytidine and 5-Aza-2'-deoxycytidine are potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their primary mechanism of action involves their incorporation into DNA during replication. Once incorporated, they form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation.[1][3] This prevents the maintenance of DNA methylation patterns, resulting in passive demethylation of the genome. The hypomethylation of CpG islands in the promoter regions of genes can lead to the re-expression of silenced tumor suppressor genes, triggering anti-cancer effects.[1][2]

Quantitative Biological Data

The cytotoxic and biological effects of 5-Azacytidine and 5-Aza-2'-deoxycytidine have been quantified in numerous studies across various cancer cell lines.

Table 1: IC50 Values of 5-Azacytidine and 5-Aza-2'-deoxycytidine in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 5-Azacytidine | HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 | [2] |

| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 | [2] | |

| HL-60 | Acute Myeloid Leukemia | ~0.5 (equitoxic dose) | 24 | [4] | |

| T24 | Bladder Cancer | ~30 (equitoxic dose) | 24 | [4] | |

| OSCC | Oral Squamous Cell Carcinoma | 0.8 | 24 | [5] | |

| CSCs (from OSCC) | Oral Squamous Cell Carcinoma | 1.5 | 24 | [5] | |

| 5-Aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 4.08 ± 0.61 | 24 | [2] |

| HCT-116 | Colon Cancer | 3.18 ± 0.50 | 48 | [2] | |

| HL-60 | Acute Myeloid Leukemia | ~0.1 (equitoxic dose) | 24 | [4] | |

| T24 | Bladder Cancer | ~1 (equitoxic dose) | 24 | [4] | |

| TF-1, U937, Raji, HEL | Leukemia | < 0.05 | Not Specified | [6] | |

| ML-1, HL-60, K562, SW48, Cama-1 | Various Cancers | 0.05 - 0.4 | Not Specified | [6] | |

| Jurkat, MOLT4, PC3, RKO, DU145 | Various Cancers | > 2 | Not Specified | [6] |

Table 2: Effects on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Observation | Reference |

| 5-Azacytidine | HCT-116 | Apoptosis | 9.45% at 24h, 50.1% at 48h (at IC50) | [2] |

| 5-Aza-2'-deoxycytidine | HCT-116 | Apoptosis | Increased apoptosis (maximal effect compared to 5-AzaC) | [2] |

| 5-Aza-2'-deoxycytidine | HT22 | Apoptosis & Cell Cycle | Decreased early apoptosis, enhanced late apoptosis, S phase arrest | [7] |

| 5-Azacytidine | Multiple Myeloma | Apoptosis | Induces apoptosis via caspase-dependent and -independent pathways | [8] |

| 5-Aza-2'-deoxycytidine | LNCaP | Apoptosis | Induces apoptosis in p53 wild-type cells | [9] |

Signaling Pathways Affected by 5-Aza Nucleosides

The biological activity of 5-aza nucleosides is mediated through the modulation of several key signaling pathways.

DNA Damage Response Pathway

The incorporation of 5-aza nucleosides into DNA and the subsequent trapping of DNMTs is recognized by the cell as a form of DNA damage, leading to the activation of the DNA damage response (DDR) pathway.[1][8]

p53 Signaling Pathway

Activation of the tumor suppressor p53 is a critical downstream event of the DNA damage response induced by 5-aza nucleosides.[1][9][10]

Apoptosis Pathways

5-aza nucleosides induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]

References

- 1. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. DNA damage-signaling, homologous recombination and genetic mutation induced by 5-azacytidine and DNA-protein crosslinks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 5-Aza-xylo-cytidine Analogs on Gene Expression: A Technical Guide

Disclaimer: This technical guide primarily details the effects of the well-studied DNA methyltransferase inhibitors, 5-Azacytidine and 5-Aza-2'-deoxycytidine (Decitabine), on gene expression. Direct research on the specific effects of 5-Aza-xylo-cytidine is exceedingly limited. One study suggests that the xylopyranosyl substitution in this compound significantly diminishes its antiproliferative activities compared to its analogs.[1] Therefore, the information presented herein, while comprehensive for its analogs, should be considered as potentially indicative but not directly representative of the activity of this compound.

Core Concepts: Mechanism of Action

5-Azacytidine and its deoxy analog, Decitabine, are nucleoside analogs that function as potent inhibitors of DNA methyltransferases (DNMTs).[2][3][4] Their primary mechanism involves incorporation into DNA during replication, where they form a covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[2][3][5] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of cell division.

The demethylation of CpG islands in gene promoter regions can lead to the reactivation of silenced tumor suppressor genes and other genes involved in cellular differentiation and apoptosis.[4][6] It is this epigenetic reprogramming that underlies the therapeutic effects of these compounds in various cancers, particularly hematological malignancies.[7][8][9]

While both 5-Azacytidine and Decitabine inhibit DNA methylation, they exhibit some key differences. Decitabine is incorporated exclusively into DNA.[7][9] In contrast, 5-Azacytidine is incorporated into both RNA and DNA, which can lead to additional effects on protein synthesis and RNA metabolism.[7][9]

Quantitative Data on Gene Expression Changes

The following tables summarize quantitative data on gene expression changes observed in various cancer cell lines following treatment with 5-Azacytidine or Decitabine. It is important to note that the specific genes and the magnitude of expression changes can be highly cell-type and context-dependent.[10]

Table 1: Upregulated Genes Following Treatment with 5-Azacytidine Analogs

| Gene | Cell Line | Fold Change (approx.) | Function | Reference |

| p16 (CDKN2A) | T24 (Bladder Cancer) | Reactivated | Cell Cycle Regulation | [6] |

| miR-34a | MOLT4, Jurkat (ALL) | >10-fold | Tumor Suppressor (miRNA) | [11] |

| miR-34b | Jurkat (ALL) | Increased | Tumor Suppressor (miRNA) | [11] |

| miR-124-1 | MOLT4, Jurkat (ALL) | Increased | Tumor Suppressor (miRNA) | [11] |

| p53 | MOLT4, Jurkat (ALL) | >10-fold | Tumor Suppressor | [11] |

| p21 (CDKN1A) | HCT-116 (Colon Cancer) | Significantly Increased | Cell Cycle Regulation | [12] |

| p27 (CDKN1B) | HCT-116 (Colon Cancer) | Significantly Increased | Cell Cycle Regulation | [12] |

| p15 (CDKN2B) | HCT-116 (Colon Cancer) | Significantly Increased | Cell Cycle Regulation | [12] |

| p14 (ARF) | HCT-116 (Colon Cancer) | Significantly Increased | Tumor Suppressor | [12] |

| Cytoskeleton & ECM Genes | Hepatoma Cell Lines | Enriched in upregulated genes | Cell Structure & Adhesion | [13] |

| CDA | MDS Cells | ~2-3-fold (protein) | Cytidine Deaminase | [8] |

Table 2: Downregulated Genes Following Treatment with 5-Azacytidine Analogs

| Gene/Gene Group | Cell Line | Fold Change (approx.) | Function | Reference |

| DNMT1 | HT22 (Neuronal) | Significantly Decreased | DNA Methylation | [14] |

| DNMT3A | HT22 (Neuronal) | Significantly Decreased | DNA Methylation | [14] |

| Metabolism-related Genes | Hepatoma Cell Lines | Enriched in downregulated genes | Cellular Metabolism | [13] |

| MYC | MOLT4, Jurkat (ALL) | Suppressed | Oncogene | [11] |

| BCL2 | MOLT4, Jurkat (ALL) | Suppressed | Anti-apoptotic | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by 5-Azacytidine Analogs

Treatment with 5-Azacytidine and Decitabine impacts several key cellular signaling pathways, primarily as a consequence of DNA damage and re-expression of silenced genes.

A lesser-known mechanism involves the degradation of pRb pocket proteins, which can also lead to the re-expression of both methylated and unmethylated genes.[15]

Experimental Workflow for Assessing Gene Expression Changes

A typical workflow to investigate the effects of 5-Azacytidine analogs on gene expression is outlined below.

Experimental Protocols

The following are generalized protocols for in vitro studies using 5-Azacytidine and Decitabine. Specific concentrations and durations will need to be optimized for each cell line.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a low density to allow for several rounds of cell division during the treatment period.

-

Drug Preparation: Prepare a stock solution of 5-Azacytidine or Decitabine in an appropriate solvent, such as DMSO or 50% acetic acid.[16] Aliquot and store at -80°C to maintain stability.[17]

-

Treatment: Add the drug to the cell culture medium at the desired final concentration. Typical concentrations range from 0.1 to 10 µM.[16][17]

-

Duration: Treat cells for 24 to 120 hours.[13] For 5-Azacytidine, which is unstable in aqueous solution, it is recommended to change the medium and add fresh drug every 24 hours.[17]

-

Control: Include a vehicle-treated control group (e.g., cells treated with the same concentration of DMSO).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for the genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

DNA Methylation Analysis (Bisulfite Sequencing)

-

DNA Extraction: Isolate genomic DNA from treated and control cells.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the promoter region of interest using primers specific for the bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites.

Western Blotting

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest and a loading control (e.g., β-actin, GAPDH), followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.

Conclusion

While specific data on this compound's impact on gene expression remains elusive, the extensive research on its analogs, 5-Azacytidine and Decitabine, provides a strong framework for understanding its potential mechanisms. These compounds induce profound changes in gene expression primarily through the inhibition of DNA methylation, leading to the reactivation of silenced genes and subsequent effects on cell cycle, apoptosis, and differentiation. The decreased antiproliferative activity observed for this compound suggests that its effects on gene expression may be less pronounced than those of its more studied counterparts. Further research is imperative to elucidate the specific biological activities and gene regulatory effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The augmented expression of the cytidine deaminase gene by 5-azacytidine predicts therapeutic efficacy in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2'-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of gene expression by 5-Aza-2'-deoxycytidine in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but not epithelial cells by DNA-methylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Aza-2'-deoxycytidine reactivates gene expression via degradation of pRb pocket proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action of 5-AZA-dC: induced DNA hypomethylation does not lead to aberrant gene expression in human leukemic CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Enigmatic Journey of a Novel Cytidine Analog: A Technical Guide to the Cellular Uptake and Metabolism of 5-Aza-xylo-cytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-xylo-cytidine is a fascinating nucleoside analog with significant potential in anticancer therapy. As a derivative of the well-studied epigenetic drugs 5-Azacytidine and 5-Aza-2'-deoxycytidine, its unique xylose sugar moiety suggests a distinct pharmacological profile. This technical guide provides a comprehensive overview of the predicted cellular uptake and metabolic pathways of this compound. In the absence of direct experimental data for this specific analog, this paper constructs a robust predictive model based on the established mechanisms of its close congeners. This document is intended to serve as a foundational resource for researchers embarking on the preclinical and clinical development of this compound, offering insights into its anticipated mechanism of action, potential for therapeutic efficacy, and avenues for future investigation.

Introduction

Epigenetic modifications, particularly DNA methylation, play a pivotal role in the regulation of gene expression and are frequently dysregulated in cancer. Nucleoside analogs that inhibit DNA methyltransferases (DNMTs) have emerged as a powerful class of therapeutic agents. 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (5-Aza-CdR) are prominent examples, approved for the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] These drugs, upon incorporation into DNA, covalently trap DNMTs, leading to their degradation and subsequent global DNA hypomethylation.[3] This, in turn, can reactivate aberrantly silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[4]

This compound, a structural analog featuring a xylose sugar instead of ribose or deoxyribose, represents a novel iteration in this class of compounds. While direct experimental evidence on its cellular processing is not yet available in the public domain, its structural similarity to 5-Aza-CR and 5-Aza-CdR allows for the formulation of a highly probable model of its cellular uptake and metabolism. This guide will delineate this predicted pathway, from cell entry to its ultimate impact on cellular machinery.

Predicted Cellular Uptake of this compound

The entry of nucleoside analogs into the cell is a critical first step for their therapeutic activity and is mediated by specialized membrane transport proteins.

The Role of Nucleoside Transporters

Based on the transport mechanisms of its parent compounds, this compound is anticipated to be a substrate for human nucleoside transporters (hNTs). The human equilibrative nucleoside transporter 1 (hENT1) is a primary candidate for facilitating its uptake.[5] hENTs are bidirectional, sodium-independent transporters that move nucleosides down their concentration gradient. The expression levels of these transporters in cancer cells can significantly influence drug sensitivity and resistance.[6]

Predicted Metabolic Activation and Fate

Like its analogs, this compound is a prodrug that must undergo intracellular phosphorylation to exert its biological effects.[7][8]

Phosphorylation Cascade

The initial and rate-limiting step in the activation of this compound is its phosphorylation to the monophosphate form. Given the xylose sugar moiety, the specific kinase responsible for this initial step is yet to be determined. However, it is plausible that either uridine-cytidine kinase (UCK), which phosphorylates 5-Aza-CR, or deoxycytidine kinase (dCK), which acts on 5-Aza-CdR, could exhibit activity towards this analog.[9] Subsequent phosphorylations by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) would then convert the monophosphate to the active triphosphate form, this compound triphosphate (5-Aza-xylo-CTP).[2]

Incorporation into Nucleic Acids

The ultimate fate of 5-Aza-xylo-CTP will determine its primary mechanism of action. It is hypothesized that DNA polymerases may recognize and incorporate 5-Aza-xylo-CTP into newly synthesizing DNA strands.[10] The extent of this incorporation will depend on the substrate specificity of these polymerases for a xylose-containing nucleotide. It is also possible that a portion of this compound diphosphate could be a substrate for ribonucleotide reductase, leading to the formation of a deoxy-xylo form, though this is less certain.

Inactivation Pathways

A significant pathway for the inactivation of cytidine analogs is deamination by cytidine deaminase (CDA), which converts them to their corresponding uridine derivatives.[8] It is highly probable that this compound is also a substrate for CDA, which would represent a major route of metabolic inactivation and a potential mechanism of drug resistance.

Mechanism of Action: Inhibition of DNA Methylation

The central mechanism of action for 5-azacytosine-containing nucleosides is the inhibition of DNA methyltransferases.

Covalent Trapping and Degradation of DNMTs

Upon incorporation into DNA, the 5-azacytosine ring of this compound is recognized by DNMTs, primarily the maintenance methyltransferase DNMT1. During the methylation reaction, a covalent bond is formed between the enzyme and the C6 position of the cytosine ring. In a normal cytosine, this intermediate is resolved. However, the presence of nitrogen at the C5 position in the 5-azacytosine ring prevents the resolution of this covalent intermediate, leading to the irreversible trapping of the DNMT enzyme on the DNA.[3] This DNMT-DNA adduct is then recognized by the cellular machinery, leading to the proteasomal degradation of the trapped DNMT.[3][11] The depletion of cellular DNMTs results in a passive, replication-dependent demethylation of the genome.

Quantitative Data from Analog Studies

While specific quantitative data for this compound are not available, data from its analogs provide a valuable reference for expected potency and cellular concentrations.

Table 1: In Vitro Cytotoxicity of 5-Azacytidine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |

| 5-Azacytidine | HCT-116 | 2.18 ± 0.33 | 24h | [12] |

| HCT-116 | 1.98 ± 0.29 | 48h | [12] | |

| 5-Aza-2'-deoxycytidine | HCT-116 | 4.08 ± 0.61 | 24h | [12] |

| HCT-116 | 3.18 ± 0.50 | 48h | [12] |

Table 2: Intracellular Anabolite Concentrations of 5,6-dihydro-5-azacytidine (DHAC) in CEM/O Cells

| Anabolite | Peak Concentration (µM) | Time to Peak (h) | Reference |

| DHACTP | 110.3 ± 30.7 | 9 | [13] |

| DHAdCTP | 13.5 ± 7.7 | 4 | [13] |

Proposed Experimental Protocols for Investigating this compound

To validate the predicted pathways and fully characterize the pharmacology of this compound, the following experimental approaches are recommended.

Cellular Uptake and Transporter Identification

-

Objective: To determine the rate of cellular uptake and identify the transporters involved.

-

Methodology:

-

Synthesize radiolabeled [³H]-5-Aza-xylo-cytidine.

-

Incubate cancer cell lines with varying concentrations of the radiolabeled compound for different time points.

-

Measure intracellular radioactivity using liquid scintillation counting to determine uptake kinetics.

-

Perform competition assays with known nucleoside transporter inhibitors (e.g., NBTI for hENT1) to identify the specific transporters.

-

Use cell lines with known differential expression of nucleoside transporters or siRNA-mediated knockdown of specific transporters to confirm their role.

-

Metabolic Profiling and Enzyme Identification

-

Objective: To identify and quantify the intracellular metabolites of this compound and the enzymes responsible for its metabolism.

-

Methodology:

-

Incubate cancer cells with this compound.

-

At various time points, extract the acid-soluble fraction containing nucleotides.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent drug and its phosphorylated metabolites.[13]

-

To identify the activating kinases, perform in vitro phosphorylation assays using purified recombinant UCK and dCK with this compound as a substrate.

-

To assess inactivation, incubate this compound with purified recombinant CDA and monitor the formation of the uridine derivative.

-

Assessment of DNA Incorporation and Demethylation

-

Objective: To quantify the incorporation of this compound into DNA and its effect on global and gene-specific DNA methylation.

-

Methodology:

-

Treat cells with [³H]-5-Aza-xylo-cytidine.

-

Isolate genomic DNA and quantify the incorporated radioactivity.

-

For DNA methylation analysis, treat genomic DNA from drug-treated and control cells with sodium bisulfite.

-

Analyze global methylation levels using methods such as pyrosequencing of repetitive elements (e.g., LINE-1).

-

Assess gene-specific methylation of tumor suppressor gene promoters using methylation-specific PCR (MSP) or quantitative methylation-specific PCR (qMSP).

-

Conclusion and Future Directions

This compound holds promise as a next-generation epigenetic therapeutic. Based on the well-established pharmacology of its close analogs, a clear predictive model of its cellular uptake, metabolism, and mechanism of action has been constructed. It is anticipated that this compound will be transported into cells by nucleoside transporters, undergo phosphorylation to its active triphosphate form, and become incorporated into DNA, leading to the degradation of DNMTs and subsequent DNA hypomethylation. The unique xylose sugar moiety may confer altered substrate specificity for transporters, kinases, and polymerases, potentially leading to a different efficacy and safety profile compared to existing 5-azacytosine nucleosides.

The experimental protocols outlined in this guide provide a roadmap for the preclinical characterization of this compound. Future research should focus on validating these predicted pathways, elucidating the precise enzymes involved in its metabolism, and exploring its efficacy in a range of cancer models. A deeper understanding of its pharmacology will be crucial for its successful translation into the clinic and for the development of personalized medicine strategies based on the expression of key transporters and metabolic enzymes.

References

- 1. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human equilibrative nucleoside transporter 1 on the cellular transport of the DNA methyltransferase inhibitors 5-azacytidine and CP-4200 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 5-Aza-xylo-cytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-xylo-cytidine is a synthetic nucleoside analog belonging to the family of aza-nucleosides, which are characterized by the replacement of a carbon atom with a nitrogen atom in the heterocyclic base. While its counterparts, 5-azacytidine and 5-aza-2'-deoxycytidine (decitabine), are well-established epigenetic drugs used in the treatment of myelodysplastic syndromes and acute myeloid leukemia, this compound remains a lesser-studied compound. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its chemical properties and antiproliferative effects.

Discovery

The specific initial discovery of this compound is not well-documented in a singular seminal publication. Instead, its development is situated within the broader exploration of nucleoside analogs as potential therapeutic agents. The synthesis of various sugar-modified nucleosides, including those with a xylose configuration, was part of a systematic approach by medicinal chemists to understand the structure-activity relationships of this class of compounds. The rationale for synthesizing xylo-furanosyl nucleosides was to investigate how modifications of the sugar moiety would affect their biological activities, such as antiviral and cytostatic properties.

A significant contribution to the synthesis of a series of 5-azacytidine analogues, including this compound, was made by Lin et al. in 2008. Their work aimed to explore the impact of substitutions at the 6-position of the 5-azacytidine ring and the replacement of the ribofuranosyl group with other sugars on the antiproliferative activity of these compounds.

Synthesis of this compound

The synthesis of this compound, also known as 4-Amino-1-β-d-xylopyranosyl-1,3,5-triazin-2(1H)-one, has been described as part of a larger synthesis of 5-azacytidine analogues. The following experimental protocol is based on the work of Lin et al. (2008).

Experimental Protocol: Synthesis of 4-Amino-1-β-d-xylopyranosyl-1,3,5-triazin-2(1H)-one (this compound)

Materials:

-

5-Azacytosine

-

1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dry acetonitrile

-

Saturated methanolic ammonia

-

Silica gel for column chromatography

-

Methanol

-

Water

Procedure:

-

Silylation of 5-Azacytosine: A suspension of 5-azacytosine in dry acetonitrile is treated with N,O-bis(trimethylsilyl)acetamide (BSA). The mixture is refluxed until a clear solution is obtained, indicating the formation of the silylated derivative.

-

Glycosylation: The solution of silylated 5-azacytosine is cooled to room temperature. 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is then added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) at 0°C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of the Protected Nucleoside: After the reaction is complete, the mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the protected nucleoside, 4-amino-1-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-1,3,5-triazin-2(1H)-one.

-

Deprotection: The purified protected nucleoside is dissolved in saturated methanolic ammonia and stirred at room temperature. The reaction is monitored by TLC.

-

Final Purification: Upon completion of the deprotection, the solvent is evaporated under reduced pressure. The resulting residue is purified by recrystallization from a mixture of methanol and water to afford the final product, 4-Amino-1-β-d-xylopyranosyl-1,3,5-triazin-2(1H)-one.

Characterization Data

The following table summarizes the characterization data for the synthesized this compound as reported by Lin et al. (2008).

| Property | Value |

| Yield | 21.6% |

| Melting Point | 191-193 °C |

| IR (ν/cm⁻¹) | 3352.8, 1640.8, 1481.6, 1383.0, 1173.7, 1094.2, 1056.2, 897.9, 864.2, 797.8 |

| ¹H-NMR (δ/ppm) | 3.17-3.21 (3H, m, H-4', H-5', H-5”), 3.62-3.63 (1H, m, H-3'), 3.78-3.79 (1H, m, H-2'), 5.13 (1H, m, OH), 5.25-5.29 (2H, m, OH), 5.39 (1H, d, J = 4.2 Hz, H-1'), 7.61 (2H, s, NH₂), 8.38 (1H, s, H-6) |

| ESI-MS [M+H]⁺ | 245.1 |

| Elemental Analysis | Calculated for C₈H₁₂N₄O₅: C 39.35, H 4.95, N 22.94. Found: C 39.42, H 4.90, N 22.98 |

Biological Activity

Antiproliferative Activity

The antiproliferative activity of this compound was evaluated in human leukemia HL-60 cells. In contrast to its ribofuranosyl counterpart, 5-azacytidine, which is a potent growth inhibitor, this compound exhibited significantly lower cytotoxicity.

The following table summarizes the available quantitative data on the antiproliferative activity of this compound in HL-60 cells.

| Compound | Cell Line | Assay Type | Endpoint | Value |

| This compound | HL-60 | Growth Inhibition | GI₅₀ | > 50 µM |

| 5-Azacytidine (for comparison) | HL-60 | Growth Inhibition | GI₅₀ | 0.29 µM |

Data from Lin et al. (2008). The GI₅₀ value for this compound could not be determined as it did not inhibit 50% of cell growth at concentrations up to 50 µM.

Signaling Pathways and Mechanism of Action

Specific studies on the signaling pathways directly affected by this compound are not currently available in the scientific literature. This is likely due to its low observed antiproliferative activity, which may not have warranted further mechanistic investigation.

However, based on the well-established mechanism of action of its close analogues, 5-azacytidine and 5-aza-2'-deoxycytidine, a hypothetical mechanism for this compound can be proposed. These compounds are known to act as DNA methyltransferase (DNMT) inhibitors. Upon incorporation into DNA, they form a covalent bond with DNMTs, leading to the depletion of these enzymes and subsequent hypomethylation of the DNA. This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis.

It is important to emphasize that this is a putative mechanism, and the low biological activity of this compound suggests that it may be a poor substrate for the cellular enzymes required for its activation (e.g., kinases) or for incorporation into DNA by polymerases.

Below is a generalized diagram of the proposed mechanism of action for 5-azacytidine analogues.

Caption: Proposed mechanism of action for 5-azacytidine analogues.

The following diagram illustrates the experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents an interesting but biologically less active analogue of the clinically important epigenetic drug 5-azacytidine. Its synthesis has been successfully achieved and characterized, providing valuable data for the structure-activity relationship studies of aza-nucleosides. The significantly reduced antiproliferative activity of this compound compared to its ribofuranosyl counterpart highlights the critical role of the sugar moiety in the biological function of this class of compounds. While this compound itself may not be a promising therapeutic candidate, the study of such analogues is crucial for a deeper understanding of the molecular mechanisms of action of nucleoside-based drugs and for the rational design of new, more effective therapeutic agents. Further research could explore its potential as a chemical probe or in other biological contexts beyond cancer.

The Role of 5-Aza-cytidine in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-cytidine (Azacitidine) and its deoxy-analog, 5-Aza-2'-deoxycytidine (Decitabine), are potent hypomethylating agents that have garnered significant attention in cancer therapy. Their cytotoxic effects are, in large part, attributable to their ability to induce apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 5-Aza-cytidine-induced apoptosis, with a focus on the core signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: DNA Hypomethylation

5-Aza-cytidine and its analogs are nucleoside analogs that, upon incorporation into DNA, covalently trap DNA methyltransferases (DNMTs)[1][2][3][4]. This leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, which in turn can trigger apoptotic pathways[2][5][6].

Key Signaling Pathways in 5-Aza-cytidine-Induced Apoptosis

The induction of apoptosis by 5-Aza-cytidine is a multi-faceted process involving several key signaling cascades. The specific pathway activated can be cell-type dependent.

The p53-Dependent Pathway

In many cancer cells with functional p53, 5-Aza-cytidine treatment leads to the upregulation and activation of the p53 tumor suppressor protein[7][8]. Activated p53 can then induce apoptosis by transactivating pro-apoptotic genes such as BAX and repressing anti-apoptotic genes like BCL2[8][9]. This shifts the balance in the B-cell lymphoma 2 (Bcl-2) family of proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Interestingly, in some contexts, the absence of p53 can render cells more susceptible to apoptosis induced by 5-Aza-2'-deoxycytidine, as these cells may fail to arrest at G2/M and instead undergo catastrophic chromosomal aberrations[10].

The Extrinsic (Death Receptor) Pathway

5-Aza-cytidine has been shown to induce the expression of components of the extrinsic apoptotic pathway. This includes the upregulation of death receptors like FAS and death receptor 4/5 (DR4/DR5), as well as their ligand, TNF-related apoptosis-inducing ligand (TRAIL)[11][12][13]. Binding of TRAIL to its receptors triggers the activation of caspase-8, which can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway[12].

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of 5-Aza-cytidine. By reactivating the expression of suppressors of cytokine signaling (SOCS) genes, 5-Aza-cytidine can inhibit the JAK/STAT signaling cascade[11][13]. This leads to the downregulation of anti-apoptotic proteins and contributes to apoptosis induction[11].

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of 5-Aza-cytidine and its analogs have been quantified in numerous studies across various cancer cell lines.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-116 (Colon Cancer) | 5-Aza-cytidine | 2.18 | 24 | [14] |

| HCT-116 (Colon Cancer) | 5-Aza-cytidine | 1.98 | 48 | [14] |

| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 4.08 | 24 | [14] |

| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 3.18 | 48 | [14] |

| MOLT4 (Leukemia) | 5-Aza-cytidine | 16.51 | 24 | [1] |

| MOLT4 (Leukemia) | 5-Aza-cytidine | 13.45 | 48 | [1] |

| Jurkat (Leukemia) | 5-Aza-cytidine | 12.81 | 24 | [1] |

| Jurkat (Leukemia) | 5-Aza-cytidine | 9.78 | 48 | [1] |

| HT-29 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 2.5 | Not Specified | [15] |

| A549 (Lung Cancer) | 5-Aza-cytidine | 2.218 | 48 | [2] |

| SK-MES-1 (Lung Cancer) | 5-Aza-cytidine | 1.629 | 48 | [2] |

| H1792 (Lung Cancer) | 5-Aza-cytidine | 1.471 | 48 | [2] |

| H522 (Lung Cancer) | 5-Aza-cytidine | 1.948 | 48 | [2] |

Percentage of Apoptotic Cells

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly used to quantify the percentage of apoptotic cells.

| Cell Line | Compound & Concentration | Exposure Time (h) | % Apoptotic Cells (Early + Late) | Reference |

| MOLT4 (Leukemia) | 5-Aza-cytidine (16.51 µM) | 24 | 13.93 | [1] |

| MOLT4 (Leukemia) | 5-Aza-cytidine (13.45 µM) | 48 | 18.29 | [1] |

| Jurkat (Leukemia) | 5-Aza-cytidine (12.81 µM) | 24 | 17.91 | [1] |

| Jurkat (Leukemia) | 5-Aza-cytidine (9.78 µM) | 48 | 28.11 | [1] |

| HT-29 (Colon Cancer) | 5-Aza-2'-deoxycytidine (2.5 µM) | 24 | 85.83 | [15] |

| HT-29 (Colon Cancer) | 5-Aza-2'-deoxycytidine (2.5 µM) | 48 | 86.84 | [15] |

| LCL-PI 11 (Hepatocellular Carcinoma) | 5-Aza-2'-deoxycytidine | 24 | 11.41 | [16] |

| LCL-PI 11 (Hepatocellular Carcinoma) | 5-Aza-2'-deoxycytidine | 48 | 20.54 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 5-Aza-cytidine or 5-Aza-2'-deoxycytidine for the desired time points (e.g., 12, 24, 48 hours)[1][8]. Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a period that allows for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the desired concentration of 5-Aza-cytidine or its analog for the specified duration[1][15].

-

Cell Harvesting: For adherent cells, detach them using a gentle dissociation agent like trypsin. For suspension cells, collect them by centrifugation[17].

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI[17].

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.

Conclusion

5-Aza-cytidine and its analogs are powerful inducers of apoptosis in cancer cells, acting through a complex interplay of epigenetic reprogramming and modulation of key signaling pathways. The primary mechanism involves the inhibition of DNA methyltransferases, leading to the re-expression of tumor suppressor genes and the activation of both intrinsic and extrinsic apoptotic cascades. The p53-dependent, death receptor, and JAK/STAT pathways are all implicated in this process. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds in the fight against cancer.

References

- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Effective Concentration of 5-Aza-CdR to Induce Cell Death and Apoptosis in Human Pancreatic Cancer Cell Line through Reactivating RASSF1A and Up-Regulation of Bax Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA demethylation by 5-aza-2-deoxycytidine treatment abrogates 17 beta-estradiol-induced cell growth and restores expression of DNA repair genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. The absence of p53 is critical for the induction of apoptosis by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of 5-aza,2’-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of 5-aza,2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Effect of 5-aza-2'-deoxycytidine on Estrogen Receptor Alpha/Beta and DNA Methyltransferase 1 Genes Expression, Apoptosis Induction, and Cell Growth Prevention of the Colon Cancer HT 29 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Structural Enigma of 5-Aza-xylo-cytidine: A Technical Guide for Researchers

An In-depth Examination of a Rare Cytidine Analogue for Drug Development Professionals

Introduction

5-Aza-xylo-cytidine is a synthetic nucleoside analogue belonging to the family of azanucleosides, a class of compounds that has garnered significant attention in medicinal chemistry and oncology for their potent biological activities. While its close relatives, 5-Azacytidine (5-aza-CR) and 5-Aza-2'-deoxycytidine (Decitabine), are well-characterized DNA methyltransferase inhibitors (DNMTis) and established chemotherapeutic agents, this compound remains a less-explored molecule. This guide provides a comprehensive technical overview of the structure of this compound, drawing upon available data and the well-established properties of its analogues to offer a foundational understanding for researchers and drug development professionals. Due to the limited specific research on this compound, this document extrapolates from the extensive knowledge of 5-Azacytidine to hypothesize its mechanism of action and to provide exemplary experimental protocols.

Core Structure and Stereochemistry

This compound is a structural isomer of 5-Azacytidine. Both molecules consist of a 5-azacytosine base, which is a pyrimidine analogue where the carbon atom at the 5th position is replaced by a nitrogen atom. This modification is crucial for the biological activity of azanucleosides. The key distinction lies in the stereochemistry of the attached sugar moiety. While 5-Azacytidine possesses a ribofuranose sugar, this compound is characterized by a xylofuranose ring.

In the xylo-configuration, the hydroxyl group at the 3' position of the furanose ring is oriented in the opposite direction (up, or cis to the base) compared to the 2'-hydroxyl group, which is a key structural difference from the trans orientation in the ribo-configuration of 5-Azacytidine. This seemingly subtle change in stereochemistry can have profound implications for the molecule's three-dimensional shape, its ability to be recognized and metabolized by cellular enzymes, and its incorporation into nucleic acids.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Synthesis

A generalized workflow for such a synthesis is presented below:

Caption: Generalized Synthetic Workflow for this compound.

Hypothesized Mechanism of Action

The primary mechanism of action for 5-Azacytidine and Decitabine is the inhibition of DNA methyltransferases (DNMTs).[1][2] It is highly probable that this compound shares this mechanism. Following cellular uptake, the nucleoside analogue would be phosphorylated to its triphosphate form and subsequently incorporated into replicating DNA.

Once incorporated, the nitrogen atom at the 5th position of the azacytosine ring forms a covalent bond with the DNMT enzyme, effectively trapping it on the DNA. This leads to the degradation of the DNMT-DNA adduct and a subsequent passive demethylation of the genome as the cell divides. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation.

The signaling pathway illustrating this proposed mechanism is depicted below:

Caption: Hypothesized Mechanism of Action for this compound.

Quantitative Data (Analogues)

Specific quantitative data for the biological activity of this compound is scarce in the public domain. To provide a relevant context for researchers, the following tables summarize the half-maximal inhibitory concentrations (IC50) for its well-studied analogues, 5-Azacytidine and 5-Aza-2'-deoxycytidine, in various cancer cell lines. This data is intended for comparative purposes and to highlight the expected potency range for this class of compounds.

Table 1: IC50 Values for 5-Azacytidine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | ~0.4 | [3] |

| L1210 | Leukemia | 0.019 µg/mL (~0.08 µM) | [3] |

| Myeloma | Multiple Myeloma | 2.4 - 2.6 | [4] |

| A549 | Non-small Cell Lung Cancer | 2.218 | [5] |

| SK-MES-1 | Non-small Cell Lung Cancer | 1.629 | [5] |

| H1792 | Non-small Cell Lung Cancer | 1.471 | [5] |

| H522 | Non-small Cell Lung Cancer | 1.948 | [5] |

Table 2: IC50 Values for 5-Aza-2'-deoxycytidine (Decitabine) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | 4.08 (24h), 3.18 (48h) | [6] |

| A549 | Non-small Cell Lung Cancer | 0.01 - 5 | [7] |

| HT22 | Mouse Hippocampal Neurons | 5 - 20 (for observed effects) | [8] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the methodologies used for 5-Azacytidine and Decitabine are well-established and would serve as a starting point for any investigation into the xylo-isomer.

General Protocol for Cell Culture Treatment with Azanucleosides

-

Cell Seeding: Plate cells at a density that will not allow them to reach confluency during the treatment period. For suspension cells, adjust the cell density to the log phase of growth.

-